molecular formula C16H24N2O B12566114 (2R,4S)-N-tert-butyl-4-phenylpiperidine-2-carboxamide CAS No. 189205-55-8

(2R,4S)-N-tert-butyl-4-phenylpiperidine-2-carboxamide

Cat. No.: B12566114
CAS No.: 189205-55-8
M. Wt: 260.37 g/mol
InChI Key: SKLCAOANKQAOOG-UONOGXRCSA-N
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Description

(2R,4S)-N-tert-butyl-4-phenylpiperidine-2-carboxamide is a chiral compound with a piperidine ring structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s unique stereochemistry and functional groups make it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-N-tert-butyl-4-phenylpiperidine-2-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or other nitrogen-containing compounds.

    Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using phenyl halides or phenylboronic acids as reagents.

    Addition of the tert-Butyl Group: The tert-butyl group is added via a nucleophilic substitution reaction, using tert-butyl halides or tert-butyl alcohols.

    Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction, typically using carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-N-tert-butyl-4-phenylpiperidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Phenyl halides, phenylboronic acids, tert-butyl halides, and tert-butyl alcohols.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups.

Scientific Research Applications

(2R,4S)-N-tert-butyl-4-phenylpiperidine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including its use as a lead compound in drug discovery and development.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: Researchers investigate its biological activity, including its interactions with enzymes and receptors.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R,4S)-N-tert-butyl-4-phenylpiperidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry and functional groups play a crucial role in its binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2R,4S)-5-([1,1’-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid
  • N-[(2S,3R,4R,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[(3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

Uniqueness

(2R,4S)-N-tert-butyl-4-phenylpiperidine-2-carboxamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

189205-55-8

Molecular Formula

C16H24N2O

Molecular Weight

260.37 g/mol

IUPAC Name

(2R,4S)-N-tert-butyl-4-phenylpiperidine-2-carboxamide

InChI

InChI=1S/C16H24N2O/c1-16(2,3)18-15(19)14-11-13(9-10-17-14)12-7-5-4-6-8-12/h4-8,13-14,17H,9-11H2,1-3H3,(H,18,19)/t13-,14+/m0/s1

InChI Key

SKLCAOANKQAOOG-UONOGXRCSA-N

Isomeric SMILES

CC(C)(C)NC(=O)[C@H]1C[C@H](CCN1)C2=CC=CC=C2

Canonical SMILES

CC(C)(C)NC(=O)C1CC(CCN1)C2=CC=CC=C2

Origin of Product

United States

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